4-(3,4-difluorobenzyl)thiomorpholine
Description
4-(3,4-Difluorobenzyl)thiomorpholine is a heterocyclic amine featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a 3,4-difluorobenzyl group. Thiomorpholine derivatives are widely explored in medicinal chemistry due to their balanced lipophilicity, metabolic stability, and ability to modulate electronic properties via sulfur oxidation states (sulfide, sulfoxide, sulfone) .
The 3,4-difluorobenzyl substituent introduces strong electron-withdrawing effects, which may enhance binding interactions with biological targets such as kinases or GPCRs. This substitution pattern also reduces metabolic degradation compared to non-fluorinated analogues, as fluorine resists cytochrome P450-mediated oxidation .
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NS/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQZYJIPOLUJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(4-Nitrophenyl)thiomorpholine
- Structure : Nitro group at the para position of the benzyl substituent.
- Key Properties :
- The nitro group is strongly electron-withdrawing, making the compound a precursor for amide coupling via reduction to an aniline .
- Crystal structure analysis reveals centrosymmetric dimers stabilized by C–H···O hydrogen bonds and π-stacking interactions, differing from its morpholine analogue due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
- Higher lipophilicity (logP) than morpholine derivatives, enhancing membrane permeability but requiring metabolic oxidation (e.g., sulfone formation) for renal clearance .
4-(4-Fluorobenzyl)thiomorpholine
- Structure : Single fluorine atom at the para position of the benzyl group.
- Key Properties: Molecular weight: 211.3 g/mol (C${11}$H${14}$FNS) . The mono-fluorinated derivative exhibits moderate electron-withdrawing effects, balancing reactivity and metabolic stability. Compared to the 3,4-difluoro analogue, reduced steric and electronic effects may lower target affinity but improve solubility .
N-(3,4-Difluorobenzyl)piperidin-4-amine Dihydrochloride
- Structure : Piperidine ring instead of thiomorpholine, with a 3,4-difluorobenzyl group.
- Piperidine’s conformational flexibility may enhance binding to flat binding pockets compared to the more rigid thiomorpholine .
Thiomorpholine Sulfone Derivatives (e.g., 4-[(4-Bromo-2-fluorophenyl)methyl]thiomorpholine 1,1-Dioxide)
- Structure : Thiomorpholine oxidized to a sulfone (S=O bonds).
- Key Properties :
Data Table: Structural and Functional Comparison
| Compound | Substituent | Heterocycle | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(3,4-Difluorobenzyl)thiomorpholine | 3,4-difluorobenzyl | Thiomorpholine | ~225.3* | High lipophilicity; dual fluorine enhances target affinity and stability. |
| 4-(4-Nitrophenyl)thiomorpholine | 4-nitrophenyl | Thiomorpholine | 255.3 | Precursor for aniline derivatives; strong electron-withdrawing nitro group. |
| 4-(4-Fluorobenzyl)thiomorpholine | 4-fluorobenzyl | Thiomorpholine | 211.3 | Moderate lipophilicity; single fluorine balances solubility and activity. |
| N-(3,4-Difluorobenzyl)piperidin-4-amine | 3,4-difluorobenzyl | Piperidine | 329.2 (dihydrochloride) | Reduced lipophilicity; flexible ring for diverse binding modes. |
| Thiomorpholine 1,1-dioxide | 4-bromo-2-fluorobenzyl | Thiomorpholine sulfone | 322.19 | High polarity; resistant to metabolic oxidation. |
* Estimated based on molecular formula (C${11}$H${12}$F$_2$NS).
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